5-Methoxy-1H-pyrrole-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.126. It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2-pyrrolecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired aldehyde. Another approach includes the use of 5-methoxy-2-pyrrolecarboxylic acid chloride, which undergoes a reduction reaction to form the aldehyde .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 5-methoxy-2-pyrrolecarboxylic acid, 5-methoxy-2-pyrrolecarbinol, and various substituted derivatives .
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key biological processes, such as cell proliferation and signal transduction, which are critical for the growth and survival of cancer cells .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
5-Methyl-1H-pyrrole-2-carboxaldehyde: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and biological properties.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5-methoxy-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3 |
InChI Key |
PRLLWGGKEROCPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.